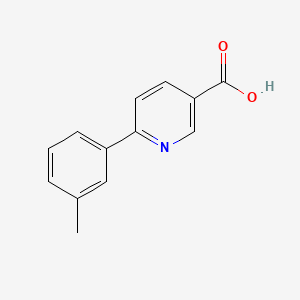

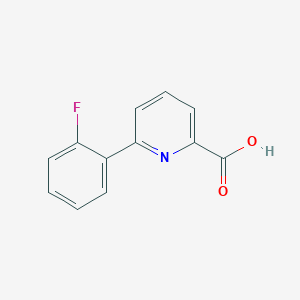

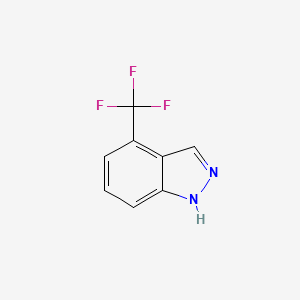

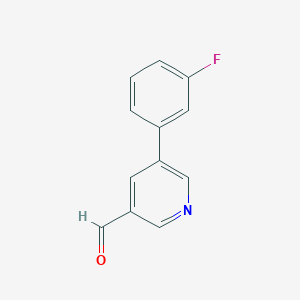

![molecular formula C16H18ClNO2 B1326316 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride CAS No. 3548-74-1](/img/structure/B1326316.png)

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several key steps, such as iodination, cyclization, and carboxylation, as seen in the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . Similarly, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amide involves the formation of cyclic alkenyl ether using a Pd(II) catalyst . Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization is used for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives . These methods could potentially be adapted for the synthesis of "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Structural analysis of related compounds, such as [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, involves ab initio calculations and X-ray diffraction to determine the most stable conformers and tautomers . This approach could be applied to "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" to elucidate its molecular structure and stability.

Chemical Reactions Analysis

The benzoxazole moiety has been found to act as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines . This finding could be relevant for the functionalization of "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" if it contains similar structural features. Additionally, the Schiff base formation of benzoxazole derivatives with aromatic amines could provide insights into potential reactions involving the amine group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the luminescent properties of yttrium benzene dicarboxylates suggest that benzene-fused heterocycles can exhibit interesting optical properties. The antimicrobial, antioxidant, and larvicidal activities of benzoxazole-pyrazole derivatives indicate that the target compound may also possess biological activities worth investigating.

科学研究应用

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has been highlighted as an efficient method for producing benzoxazole derivatives, which share a structural motif with benzo[1,3]dioxol derivatives. These compounds exhibit significant pharmacological activities, suggesting the potential for benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in medicinal chemistry research for drug development (Özil & Menteşe, 2020).

Benzoxaboroles in Drug Discovery

Benzoxaboroles, another related class, have been reviewed for their structure, synthesis methods, properties, and application fields. They demonstrate wide applications including biological activity and potential as antimicrobial scaffolds, suggesting a relevance for benzo[1,3]dioxol derivatives in exploring new therapeutic agents (Adamczyk-Woźniak et al., 2009).

Supramolecular Chemistry Applications

Compounds like benzene-1,3,5-tricarboxamide have shown significant importance in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This suggests potential applications of benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in creating supramolecular structures with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Genotoxicity and Cytotoxicity Studies

Research utilizing genetically modified mouse models to assess pathways of benzene-induced bone marrow cytotoxicity and genotoxicity reflects the broader interest in understanding the biological effects of benzene derivatives. Such studies could inform safety and toxicological evaluations of related compounds, including benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride, in scientific research (Recio, Bauer, & Faiola, 2005).

Antimicrobial and Anticancer Potential

Benzoxazinoids, with structural similarities to benzo[1,3]dioxol derivatives, have been studied for their roles in plant defense and potential as antimicrobial and anticancer agents. This suggests possible research applications of benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in developing new antimicrobial and anticancer compounds (de Bruijn, Gruppen, & Vincken, 2018).

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHUFQKKFRQDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

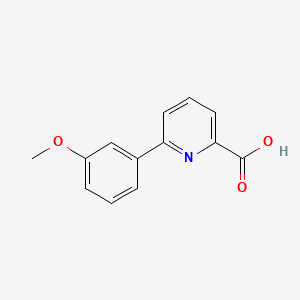

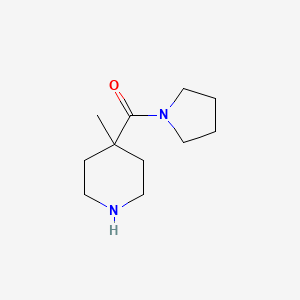

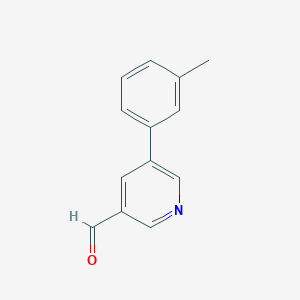

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)